1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5
CAS No.:
Cat. No.: VC0202628
Molecular Formula: C₅₇H₁₀₂O₆
Molecular Weight: 883.42
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₅₇H₁₀₂O₆ |
|---|---|
| Molecular Weight | 883.42 |
Introduction
Chemical Properties and Structure
Molecular Identification
1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 is a deuterium-labeled triglyceride with specific structural characteristics. The compound features a glycerol backbone with two oleic acid chains at positions 1 and 2, while a linoleic acid chain occupies position 3. The "rac" designation indicates a racemic mixture, meaning the compound exists as a mixture of stereoisomers rather than as a single enantiomerically pure compound.
Structural Significance
The specific structural arrangement with oleic acid (18:1) at positions 1 and 2 and linoleic acid (18:2) at position 3 creates a mixed-acid triglyceride that mimics common naturally occurring lipids. The oleic acid chains contain one double bond each, while the linoleic acid chain contains two double bonds, giving the molecule a particular profile of unsaturation that influences its physical properties and metabolic fate.
Synthesis and Production Methods
Chemical Synthesis Routes
The synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 typically involves multi-step organic chemistry procedures starting with deuterium-labeled glycerol. The primary synthesis pathway utilizes interesterification reactions, which allow for precise control over the positioning of fatty acid chains on the glycerol backbone.
One reported synthesis method involves the interesterification of rice bran oil (RBO), palm stearin (PS), and high oleic sunflower seed oil (HO) to create the parent compound 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, which is then modified to incorporate the deuterium labels . This process requires careful control of reaction conditions to ensure the desired fatty acid distribution on the glycerol backbone.
Purification Techniques
After synthesis, the compound undergoes rigorous purification to remove unreacted starting materials and byproducts. Typical purification techniques include:
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Column chromatography using silica gel
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High-performance liquid chromatography (HPLC)
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Thin-layer chromatography (TLC) for monitoring purity
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Crystallization or precipitation techniques for final purification
These purification steps are essential to ensure the high purity required for research applications, particularly when the compound is used as an analytical standard or in metabolic studies.
Applications in Scientific Research
Metabolic Studies and Isotope Tracing
1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 serves as a valuable tool in metabolic research due to its deuterium labeling. The incorporation of five deuterium atoms allows researchers to track its metabolic fate using mass spectrometry techniques.
The compound can be used to:
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Trace lipid absorption in the digestive system
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Monitor triglyceride metabolism in various tissues
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Study lipid turnover rates in biological systems
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Investigate the metabolic differences between different fatty acid compositions
The deuterium labeling provides a distinct mass signature that can be differentiated from endogenous triglycerides, allowing precise measurement of the compound's metabolism and distribution within biological systems .
Analytical Chemistry Applications
In analytical chemistry, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 serves as an internal standard for mass spectrometry and other analytical techniques. The five deuterium atoms create a mass difference of 5 Da compared to the non-labeled compound, making it ideal for quantitative analysis.
The compound is particularly useful for:
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Quantitative lipidomics studies
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Method development for triglyceride analysis
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Calibration of mass spectrometry instruments
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Quality control in analytical procedures
The similar chemical properties but distinct mass make this compound ideal for internal standardization in complex biological matrices.
Nutritional Research
The specific fatty acid composition of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 makes it relevant for nutritional research. With two monounsaturated fatty acid chains (oleic acid) and one polyunsaturated fatty acid chain (linoleic acid), the compound represents a model system for studying the metabolism of mixed unsaturated triglycerides.
The parent compound (non-deuterated) is described as a low trans fat, which is particularly relevant for nutritional studies examining the health impacts of different dietary lipids . The deuterium-labeled version allows researchers to specifically track this triglyceride in metabolic studies without interference from naturally occurring dietary lipids.
| Supplier | Catalog Number | Package Size | Price (USD) |
|---|---|---|---|
| Usbiological | 410736 | 2.5 mg | $496 |
| TRC | D482252 | 25 mg | $1540 |
This pricing structure reflects the compound's status as a specialty research chemical with complex synthesis requirements and limited production scale . The higher cost of the larger quantity from TRC suggests some economies of scale in production.
Supply Chain Considerations
The production and distribution of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 involve specialized chemical manufacturers with expertise in isotopic labeling and lipid chemistry. The supply chain typically includes:
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Manufacturers of deuterated starting materials
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Chemical synthesis specialists
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Analytical testing facilities for quality control
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Specialized distributors serving the research community
This complex supply chain contributes to the relatively high cost and limited availability of the compound.
Analytical Methods for Characterization
Mass Spectrometry
Mass spectrometry represents the primary analytical technique for characterizing 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5. The deuterium labeling creates a distinct mass signature that can be readily identified using various mass spectrometry techniques.
Common mass spectrometry approaches include:
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Electrospray ionization mass spectrometry (ESI-MS)
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Atmospheric pressure chemical ionization (APCI-MS)
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Matrix-assisted laser desorption/ionization (MALDI-MS)
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Tandem mass spectrometry (MS/MS) for structural confirmation
The compound typically exhibits characteristic fragmentation patterns that can be used to confirm its structure and purity .
Chromatographic Methods
Chromatographic techniques are essential for separating and analyzing 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5, particularly in complex matrices. Common approaches include:
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High-performance liquid chromatography (HPLC)
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Non-aqueous reversed-phase HPLC (NARP-HPLC)
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Ultra-high-performance liquid chromatography (UHPLC)
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Gas chromatography (GC) following derivatization
These chromatographic methods, often coupled with mass spectrometry (e.g., HPLC-MS), provide powerful tools for analyzing the compound in various research contexts .
Spectroscopic Techniques
Additional spectroscopic methods can provide complementary structural information:
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Nuclear magnetic resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Raman spectroscopy
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Ultraviolet-visible (UV-Vis) spectroscopy
These techniques can confirm structural features and assess purity, although mass spectrometry remains the gold standard for characterization of isotopically labeled compounds.
Comparative Analysis with Related Compounds
Comparison with Non-Deuterated Analog
The deuterated compound (1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5) possesses nearly identical chemical and physical properties to its non-deuterated counterpart (1,2-Dioleoyl-3-linoleoyl-rac-glycerol), with the primary difference being the mass increase of 5 Da due to the deuterium atoms. This similarity in chemical behavior is what makes deuterated compounds valuable as internal standards in analytical chemistry.
The metabolic fates of the deuterated and non-deuterated compounds are generally similar, although slight kinetic isotope effects can sometimes be observed due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.
Comparison with Other Triglyceride Standards
Table 3 compares 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 with other related triglyceride compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 | C57H97D5O6 | 888.45 | Subject compound with deuterium labeling |
| 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | C57H102O6 | 883.42 | Non-deuterated parent compound |
| 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 | C57H103D5O6 | 894.49 | Contains stearic acid (18:0) instead of linoleic acid (18:2) |
| 1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5 | C55H101D5O6 | 868.46 | Contains stearic acid (18:0) and palmitic acid (16:0) |
This comparison highlights the structural diversity of available triglyceride standards, which collectively provide researchers with tools to study various aspects of lipid metabolism .
Future Research Directions
Expanding Applications in Metabolomics
The continued advancement of high-resolution mass spectrometry techniques opens new possibilities for using 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 in comprehensive metabolomic studies. Future research may explore:
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Integration into multi-omics approaches combining lipidomics with proteomics and genomics
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Development of multiplexed isotope labeling strategies using compounds with different degrees of deuteration
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Application in spatial metabolomics to map tissue-specific lipid metabolism
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Use in personalized nutrition studies examining individual variations in triglyceride metabolism
These emerging applications will likely drive continued demand for this specialized compound.
Method Development Opportunities
Analytical method development presents ongoing opportunities for utilizing 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5, particularly in the context of:
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Improving detection limits for trace lipid analysis
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Developing faster and more automated analytical workflows
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Creating standardized protocols for clinical lipidomics
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Expanding applications to challenging sample types like single cells or microbial cultures
As analytical capabilities continue to advance, the utility of well-characterized stable isotope standards like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 will likely increase.
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